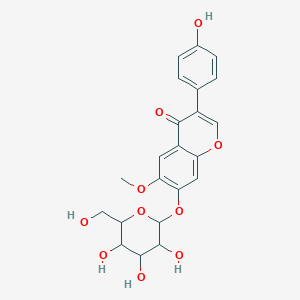

Glycitin

Description

Glycitin (B1671906) as a Glycosylated Isoflavone (B191592) in Plant Systems

This compound is synthesized through the phenylpropanoid pathway, a fundamental metabolic route in plants responsible for producing a wide array of secondary metabolites frontiersin.orgfrontiersin.org. The biosynthesis of this compound involves several enzymatic steps, starting from precursors like liquiritigenin (B1674857). Key enzymes in this pathway include chalcone (B49325) synthase (CHS), chalcone reductase (CHR), chalcone isomerase (CHI), isoflavone synthase (IFS), 2-hydroxyisoflavanone (B8725905) dehydratase (HID), and isoflavone O-methyltransferase (IOMT) mdpi.comfrontiersin.orgnih.gov. Glycitein (B1671905) biosynthesis from liquiritigenin is catalyzed by F6H, IFS, and IOMT via 6-hydroxyliquiritigenin and 6-hydroxydaidzein mdpi.com. The glycosylation of glycitein to form this compound is carried out by glycosyltransferases, attaching a glucose moiety, typically at the 7-hydroxyl group wikipedia.orgeurekaselect.com.

The accumulation and distribution of this compound and its derivatives can vary within different parts of the plant and are influenced by genetic factors and environmental conditions jst.go.jp. For instance, studies have identified quantitative trait loci (QTLs) associated with the content of isoflavone malonylthis compound in soybean, indicating a genetic basis for its accumulation jst.go.jp. The malonylated forms of isoflavone glucosides, including malonylthis compound, are considered important storage forms in soybean plants frontiersin.org.

Overview of Academic Research Trajectories for this compound

Academic research on this compound has explored various aspects, ranging from its biosynthesis and metabolism in plants to its potential biological activities. Early research focused on identifying and characterizing isoflavones in legumes, establishing their structures and occurrence frontiersin.orgresearchgate.net. The recognition of isoflavones as phytoestrogens, compounds structurally similar to mammalian estrogens, spurred significant interest in their potential effects on human health frontiersin.orgnih.govfrontiersin.org.

Research trajectories have included detailed investigations into the enzymatic pathways involved in this compound biosynthesis, aiming to understand the genetic and biochemical regulation of its production in soybean mdpi.comnih.gov. Studies have also examined the stability of this compound under various processing conditions, such as heating, which can lead to its degradation or transformation into its aglycone, glycitein, and other derivatives nih.gov.

More recent research has delved into the biological properties of this compound and its aglycone glycitein. These studies, often conducted using in vitro cell models and in vivo animal models, have investigated potential antioxidant, anti-inflammatory, and potential anticancer activities ontosight.ainih.govnih.govkarger.comtjpr.org. For example, research has explored this compound's effects on cell proliferation, migration, and apoptosis in various cell lines wikipedia.orgnih.govkarger.comtjpr.org. Studies have also investigated its potential role in mitigating conditions like intervertebral disc degeneration by antagonizing inflammation and oxidative stress nih.govsigmaaldrich.com. The transformation of this compound to glycitein by human intestinal flora through the action of beta-glucosidases is also a subject of research, as the aglycone form is often considered more bioavailable and potentially more biologically active wikipedia.orgmdpi.com.

Research findings have indicated that this compound and glycitein may influence various cellular pathways, including those involved in inflammation (e.g., NF-κB pathway), oxidative stress, and cell cycle regulation nih.govkarger.comtjpr.org. Studies utilizing techniques like network pharmacology and molecular docking have aimed to elucidate the potential mechanisms of action and identify potential molecular targets of glycitein in specific conditions, such as colon cancer karger.comresearchgate.net.

The academic research landscape for this compound continues to evolve, with ongoing efforts to fully understand its complex roles in plant biology and its potential implications for human health, focusing on detailed molecular mechanisms and biological activities.

Precursor Compounds and Initial Enzymatic Steps in Glycitein Biosynthesis

The synthesis of glycitein, the aglycone of this compound, begins with precursor molecules derived from primary metabolism.

The phenylpropanoid pathway serves as the starting point for isoflavone biosynthesis, including glycitein. nih.govoup.comfrontiersin.org The initial precursor is the amino acid L-phenylalanine. oup.comfrontiersin.org L-phenylalanine is converted into cinnamic acid through the action of phenylalanine ammonia (B1221849) lyase (PAL). oup.comfrontiersin.orgencyclopedia.pub Subsequently, cinnamic acid is hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H) to form p-coumaric acid, which is then converted to p-coumaroyl-CoA by 4-coumarate CoA ligase (4CL). oup.comfrontiersin.orgencyclopedia.pub p-Coumaroyl-CoA is a crucial intermediate that enters the flavonoid/isoflavonoid (B1168493) branch pathway. encyclopedia.pub

Chalcone synthase (CHS) is a key enzyme in the flavonoid biosynthetic pathway, catalyzing the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. mdpi.comencyclopedia.pubmdpi.com In the context of isoflavone biosynthesis, particularly for daidzein (B1669772) and glycitein, chalcone reductase (CHR) works in concert with CHS. mdpi.comfrontiersin.orgtandfonline.com CHR is a legume-specific enzyme that directs the pathway towards the synthesis of isoliquiritigenin (B1662430) from p-coumaroyl-CoA and malonyl-CoA. mdpi.comencyclopedia.pubfrontiersin.org Isoliquiritigenin is a tetrahydroxychalcone that serves as a precursor for liquiritigenin. encyclopedia.pub

Following the formation of chalcones, chalcone isomerase (CHI) catalyzes the intramolecular cyclization of these chalcones into flavanones. oup.commdpi.comtandfonline.com Specifically, CHI converts isoliquiritigenin into liquiritigenin. encyclopedia.pubtandfonline.com Liquiritigenin is a crucial intermediate in the biosynthesis of daidzein and glycitein. tandfonline.com

Role of Chalcone Synthase (CHS) and Chalcone Reductase (CHR)

Key Enzymes in this compound Aglycone (Glycitein) Formation

The formation of the glycitein aglycone from liquiritigenin involves specific enzymatic reactions that differentiate it from other isoflavones like daidzein and genistein (B1671435).

A key step in the biosynthesis of glycitein is the hydroxylation of liquiritigenin at the C6 position of the A-ring. researchgate.netresearchgate.net This reaction is catalyzed by flavonoid 6-hydroxylase (F6H), which is a member of the cytochrome P450 family, specifically CYP71D9. mdpi.comresearchgate.netresearchgate.net F6H mediates the introduction of the hydroxyl group at the flavanone (B1672756) level, converting liquiritigenin into 6-hydroxyliquiritigenin (6,7,4'-trihydroxyflavanone). mdpi.comresearchgate.netresearchgate.net Research suggests that F6H catalyzes the conversion of flavanones more efficiently than flavones. researchgate.net

Following the hydroxylation by F6H, the pathway involves isoflavone synthase (IFS) and 2-hydroxyisoflavanone dehydratase (HID). mdpi.comresearchgate.net IFS, a microsomal cytochrome P450 monooxygenase, is a crucial enzyme in isoflavonoid biosynthesis, catalyzing a 2,3 aryl ring migration of flavanones to form 2-hydroxyisoflavanones. mdpi.comoup.comfrontiersin.orgnih.gov In the context of glycitein biosynthesis, IFS acts on 6,7,4'-trihydroxyflavanone (B1264764) (produced by F6H) to yield a 2-hydroxyisoflavanone intermediate. researchgate.net Subsequently, 2-hydroxyisoflavanone dehydratase (HID) catalyzes the dehydration of this intermediate to form the isoflavone aglycone. mdpi.commdpi.comresearchgate.netnih.gov While the precise intermediate acted upon by IFS and HID in the glycitein pathway has been described as leading to 6-hydroxydaidzein mdpi.com, the sequence of reactions from 6-hydroxyliquiritigenin to glycitein involves IFS and HID, followed by an O-methyltransferase (OMT) mdpi.comresearchgate.net. Specifically, 6-hydroxydaidzein is modified by hydroxyisoflavanone O-methyltransferase (HIOMT) to form glycitein. encyclopedia.pub

The final step in forming this compound from the glycitein aglycone is glycosylation, primarily at the 7-O position, catalyzed by UDP-glycosyltransferases (UGTs). mdpi.commdpi.comencyclopedia.pub This forms glycitein 7-O-glucoside, which is this compound. encyclopedia.pubgenome.jp this compound can then undergo further modification, such as malonylation, catalyzed by malonyltransferases (MTs), to form malonylthis compound. mdpi.comencyclopedia.pub

Here is a summary of the key enzymes involved in the biosynthesis of glycitein:

| Enzyme | Abbreviation | Role in Glycitein Biosynthesis |

| Phenylalanine Ammonia Lyase | PAL | Converts L-phenylalanine to cinnamic acid. oup.comfrontiersin.orgencyclopedia.pub |

| Cinnamate 4-Hydroxylase | C4H | Converts cinnamic acid to p-coumaric acid. oup.comfrontiersin.orgencyclopedia.pub |

| 4-Coumarate CoA Ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA. oup.comfrontiersin.orgencyclopedia.pub |

| Chalcone Synthase | CHS | Involved in the formation of chalcones from p-coumaroyl-CoA and malonyl-CoA. mdpi.comencyclopedia.pubmdpi.com |

| Chalcone Reductase | CHR | Works with CHS to produce isoliquiritigenin, a precursor for liquiritigenin. mdpi.comencyclopedia.pubfrontiersin.orgtandfonline.com |

| Chalcone Isomerase | CHI | Converts isoliquiritigenin to liquiritigenin. encyclopedia.pubtandfonline.com |

| Flavonoid 6-Hydroxylase (CYP71D9) | F6H | Catalyzes the C6 hydroxylation of liquiritigenin to 6,7,4'-trihydroxyflavanone. mdpi.comresearchgate.netresearchgate.net |

| Isoflavone Synthase | IFS | Catalyzes aryl migration of flavanones to 2-hydroxyisoflavanones. mdpi.comoup.comfrontiersin.orgnih.gov |

| 2-Hydroxyisoflavanone Dehydratase | HID | Dehydrates 2-hydroxyisoflavanone intermediates to form isoflavone aglycones. mdpi.commdpi.comresearchgate.netnih.gov |

| Hydroxyisoflavanone O-methyltransferase | HIOMT | Methylates 6-hydroxydaidzein to form glycitein. encyclopedia.pub |

| UDP-Glycosyltransferase | UGT | Catalyzes the glycosylation of glycitein to form this compound. mdpi.commdpi.comencyclopedia.pub |

| Malonyltransferase | MT | Catalyzes the malonylation of this compound to form malonylthis compound. mdpi.comencyclopedia.pub |

O-Methyltransferase (OMT/IOMT) Catalysis

O-methyltransferases (OMTs), particularly isoflavone O-methyltransferases (IOMTs), play a crucial role in the final step of glycitein biosynthesis, catalyzing the methylation that leads to the formation of the glycitein aglycone. mdpi.comresearchgate.netoup.comresearchgate.net Plant S-adenosyl-L-methionine (SAM)-dependent OMTs are broadly categorized into two types: cation-independent (Type 1) and cation-dependent (Type 2). oup.comnih.gov Type 1 OMTs are often involved in the methylation of phenylpropanoids and flavonoids. researchgate.net Research has identified a unique Type 2 IOMT, GmIOMT1, in soybean that participates in glycitein biosynthesis and exhibits cation dependency, showing highest activity with Zn2+. nih.gov This enzyme catalyzes the production of glycitein from its precursor. nih.gov

Conjugation and Storage of this compound Derivatives in Plant Tissues

Following the biosynthesis of the glycitein aglycone, it undergoes various conjugation reactions, primarily glucosylation, malonylation, and acetylation, which are essential for altering its solubility, stability, and transport within the plant. rsc.orgwur.nloup.com These conjugated forms represent the main storage forms of glycitein in plant tissues. encyclopedia.pubrsc.org

Glucosylation to this compound

Glucosylation is a key modification where a glucose moiety is added to the glycitein aglycone, resulting in the formation of this compound (glycitein 7-O-glucoside). encyclopedia.pubcaymanchem.comwikipedia.org This reaction is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a glycosyl group from a nucleotide sugar, such as UDP-glucose, to the isoflavone aglycone. encyclopedia.pubwur.nl Glycosylation increases the water solubility of isoflavones. oup.comfood.gov.uk

Malonylation and Acetylation of this compound Conjugates

This compound can be further modified by malonylation and acetylation. Malonylation involves the addition of a malonyl group to the glycosyl moiety of this compound, forming malonyl this compound. encyclopedia.pubrsc.orgoup.comocl-journal.org This process is catalyzed by malonyltransferases (MTs) or isoflavone malonyltransferases (IMaTs). encyclopedia.puboup.com Malonylation can prevent the enzymatic degradation of glycosylated isoflavones and affects their lipophilicity. encyclopedia.pubfood.gov.uk Acetyl forms, such as acetyl this compound, can also be present, often arising from the decarboxylation of malonyl conjugates, particularly under heat treatment during processing. rsc.orgoup.comocl-journal.org These modifications contribute to the diverse forms of this compound derivatives found in plants.

Intracellular Accumulation in Plant Vacuoles

Glycosylated and malonylated isoflavones, including this compound and its derivatives, are primarily stored in the central vacuole of plant cells. encyclopedia.pubrsc.orgfrontiersin.org This accumulation in the vacuole serves as a storage mechanism and is facilitated by specific transporters localized in the vacuolar membrane (tonoplast). frontiersin.org For instance, GmMATE4 in soybean is reported to mediate the transport of isoflavonoids, including this compound, into the vacuole for storage. frontiersin.org This intracellular localization in vacuoles is characteristic of the constitutive storage forms of isoflavones in plants. encyclopedia.pub

Biosynthetic Pathway Regulation in Response to Environmental Stimuli

The biosynthesis of this compound and other isoflavonoids in plants is subject to regulation in response to various environmental stimuli, including both abiotic and biotic stresses. mdpi.comoup.comfrontiersin.org

Induction of this compound Biosynthesis by Biotic Stressors (e.g., Fungal Inoculation)

Biotic stress, such as fungal inoculation, has been shown to induce the biosynthesis of glycitein and its derivatives in soybean seedlings. mdpi.comresearchgate.netoup.comnih.gov Studies involving inoculation with fungi like Aspergillus oryzae or Rhizopus oligosporus have demonstrated an increase in the levels of glycitein derivatives. researchgate.netoup.comnih.gov This induction suggests a role for this compound in the plant's defense response. encyclopedia.pubmdpi.com The biosynthesis of glycitein under biotic stress may involve specific enzymes and regulatory mechanisms that differ depending on the situation and plant tissue. mdpi.com The accumulation of glycitein isoflavones in response to fungal inoculation may also influence the production of phytoalexins like glyceollin (B191339). mdpi.com

Here is a summary of key enzymes involved in this compound biosynthesis and metabolism:

| Enzyme Class | Specific Enzyme Examples (Soybean) | Role in this compound Pathway |

| Phenylalanine Ammonia-Lyase (PAL) | PAL1 | Initiates the phenylpropanoid pathway |

| Cinnamic Acid 4-Hydroxylase (C4H) | - | Involved in phenylpropanoid pathway |

| 4-Coumaroyl-CoA Ligase (4CL) | - | Involved in phenylpropanoid pathway |

| Chalcone Synthase (CHS) | CHS3, CHS7, CHS8 | Catalyzes formation of chalcones |

| Chalcone Reductase (CHR) | CHR | Involved in formation of isoliquiritigenin |

| Chalcone Isomerase (CHI) | - | Converts chalcones to isoflavanones |

| Isoflavone Synthase (IFS) | IFS1, IFS2 | Catalyzes a key step in isoflavone aglycone biosynthesis |

| 2-Hydroxyisoflavanone Dehydratase (HID) | HID | Involved in isoflavone aglycone biosynthesis |

| Flavonoid 6-Hydroxylase (F6H) | F6H, F6H1, F6H4 | Catalyzes a step specific to glycitein biosynthesis |

| O-Methyltransferase (OMT)/Isoflavone O-Methyltransferase (IOMT) | GmIOMT1, IOMT3 | Catalyzes the final methylation step to form glycitein |

| UDP-Glycosyltransferase (UGT) | IF7GT | Catalyzes glucosylation of glycitein to this compound |

| Malonyltransferase (MT)/Isoflavone Malonyltransferase (IMaT) | GmIMaT1, GmIMaT3, GmMT7, IF7MaT | Catalyzes malonylation of this compound |

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 187808 |

| Glycitein | 5317750 |

| Malonyl this compound | - |

| Acetyl this compound | - |

| Phenylalanine | 614 |

| Cinnamic acid | 444500 |

| p-Coumaroyl-CoA | - |

| Naringenin chalcone | 5281636 |

| Isoliquiritigenin | 5280363 |

| Liquiritigenin | 5280445 |

| Daidzein | 5281708 |

| Genistein | 5280342 |

| UDP-glucose | 6025 |

| Malonyl-CoA | 5282429 |

| Glyceollin | 6433316 |

This compound, a prominent isoflavone, is found primarily in leguminous plants, notably soybeans (Glycine max) and kudzu (Pueraria thunbergiana). encyclopedia.pubcaymanchem.comsigmaaldrich.com Within the soybean, it stands as one of the three principal isoflavone aglycones, alongside daidzein and genistein. mdpi.com In its natural state within plants, this compound predominantly exists as a glycoside, specifically as glycitein 7-O-glucoside. caymanchem.comwikipedia.orgscbt.com

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-29-15-6-12-14(30-9-13(18(12)25)10-2-4-11(24)5-3-10)7-16(15)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBAVEKZGSOMOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycitin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Glycitin in Plants

Conjugation and Storage of this compound Derivatives in Plant Tissues

Subsequent to the biosynthesis of the glycitein aglycone, it undergoes a series of conjugation reactions, predominantly glucosylation, malonylation, and acetylation. These modifications are vital for modulating its solubility, stability, and intracellular transport within the plant. rsc.orgwur.nloup.com These conjugated forms constitute the primary storage reservoirs of glycitein in plant tissues. encyclopedia.pubrsc.org

Glucosylation to this compound

Glucosylation represents a pivotal modification wherein a glucose moiety is appended to the glycitein aglycone, culminating in the formation of this compound (glycitein 7-O-glucoside). encyclopedia.pubcaymanchem.comwikipedia.org This reaction is facilitated by UDP-glycosyltransferases (UGTs), enzymes that catalyze the transfer of a glycosyl group from a nucleotide sugar, such as UDP-glucose, to the isoflavone aglycone acceptor. encyclopedia.pubwur.nl The addition of a glucose residue through glucosylation significantly enhances the water solubility of isoflavones. oup.comfood.gov.uk

Malonylation and Acetylation of this compound Conjugates

This compound is susceptible to further modifications through malonylation and acetylation. Malonylation entails the attachment of a malonyl group to the glycosyl portion of this compound, resulting in the formation of malonyl this compound. encyclopedia.pubrsc.orgoup.comocl-journal.org This process is catalyzed by enzymes known as malonyltransferases (MTs) or isoflavone malonyltransferases (IMaTs). encyclopedia.puboup.com Malonylation can serve to protect glycosylated isoflavones from enzymatic degradation and influences their lipophilicity. encyclopedia.pubfood.gov.uk Acetyl derivatives, such as acetyl this compound, may also be present. These are often formed through the decarboxylation of malonyl conjugates, a process that can be induced by heat treatment during the processing of plant materials. rsc.orgoup.comocl-journal.org These diverse modifications contribute to the spectrum of this compound derivatives observed in plants.

Intracellular Accumulation in Plant Vacuoles

Glycosylated and malonylated isoflavones, including this compound and its conjugated forms, are predominantly sequestered within the central vacuole of plant cells. encyclopedia.pubrsc.orgfrontiersin.org This accumulation within the vacuole functions as a storage mechanism and is facilitated by specific transporter proteins embedded within the vacuolar membrane, known as the tonoplast. frontiersin.org For instance, the GmMATE4 transporter in soybean has been implicated in mediating the transport of isoflavonoids, including this compound, into the vacuole for storage. frontiersin.org This compartmentalization within vacuoles is a characteristic feature of the constitutive storage forms of isoflavones in plant tissues. encyclopedia.pub

Biosynthetic Pathway Regulation in Response to Environmental Stimuli

The biosynthetic pathway leading to this compound and other isoflavonoids in plants is subject to sophisticated regulation in response to a variety of environmental cues, encompassing both abiotic and biotic stresses. mdpi.comoup.comfrontiersin.org

Induction of this compound Biosynthesis by Biotic Stressors (e.g., Fungal Inoculation)

Biotic stress, such as that imposed by fungal inoculation, has been demonstrated to induce the biosynthesis of glycitein and its derivatives in soybean seedlings. mdpi.comresearchgate.netoup.comnih.gov Studies involving the inoculation of soybeans with fungi, including Aspergillus oryzae or Rhizopus oligosporus, have revealed an increase in the levels of glycitein derivatives. researchgate.netoup.comnih.gov This observed induction suggests that this compound plays a role in the plant's defense mechanisms against pathogens. encyclopedia.pubmdpi.com The biosynthesis of glycitein under biotic stress conditions may involve distinct enzymes and regulatory pathways that vary depending on the specific stressor and the plant tissue affected. mdpi.com Furthermore, the accumulation of glycitein isoflavones in response to fungal challenge may also influence the production of phytoalexins, such as glyceollin (B191339). mdpi.com

Here is a summary of key enzymes implicated in this compound biosynthesis and metabolism:

| Enzyme Class | Specific Enzyme Examples (Soybean) | Role in this compound Pathway |

| Phenylalanine Ammonia-Lyase (PAL) | PAL1 | Initiates the phenylpropanoid pathway |

| Cinnamic Acid 4-Hydroxylase (C4H) | - | Involved in phenylpropanoid pathway |

| 4-Coumaroyl-CoA Ligase (4CL) | - | Involved in phenylpropanoid pathway |

| Chalcone Synthase (CHS) | CHS3, CHS7, CHS8 | Catalyzes formation of chalcones |

| Chalcone Reductase (CHR) | CHR | Involved in formation of isoliquiritigenin |

| Chalcone Isomerase (CHI) | - | Converts chalcones to isoflavanones |

| Isoflavone Synthase (IFS) | IFS1, IFS2 | Catalyzes a key step in isoflavone aglycone biosynthesis |

| 2-Hydroxyisoflavanone Dehydratase (HID) | HID | Involved in isoflavone aglycone biosynthesis |

| Flavonoid 6-Hydroxylase (F6H) | F6H, F6H1, F6H4 | Catalyzes a step specific to glycitein biosynthesis |

| O-Methyltransferase (OMT)/Isoflavone O-Methyltransferase (IOMT) | GmIOMT1, IOMT3 | Catalyzes the final methylation step to form glycitein |

| UDP-Glycosyltransferase (UGT) | IF7GT | Catalyzes glucosylation of glycitein to this compound |

| Malonyltransferase (MT)/Isoflavone Malonyltransferase (IMaT) | GmIMaT1, GmIMaT3, GmMT7, IF7MaT | Catalyzes malonylation of this compound |

Influence on Phytoalexin Accumulation (e.g., Glyceollin)

Isoflavonoids, including those related to this compound, play crucial roles as phytoalexins in plant defense against pathogens. encyclopedia.pubnih.govfrontiersin.org Phytoalexins are secondary metabolites synthesized de novo in response to biotic and abiotic stresses, possessing antimicrobial activity. researchgate.netchiro.orgfrontiersin.orgnih.gov In soybeans, glyceollins are the predominant isoflavonoid phytoalexins with antimicrobial activity against numerous pathogens. chiro.orgmdpi.commdpi.com

Glyceollins are biosynthesized from the isoflavone daidzein (B1669772), which can be produced through de novo synthesis or potentially from the hydrolysis of preformed isoflavonoid-glycoside conjugates. mdpi.comsdstate.edu While daidzein serves as a precursor for glyceollin, the relationship between this compound accumulation and glyceollin production is also an area of research.

Induction of glyceollin through fungal inoculation has also been observed to induce glycitein isoflavone synthesis. mdpi.comresearchgate.net This suggests a potential link or co-regulation between the pathways leading to these compounds under stress conditions. One possibility is that the accumulation of glycitein isoflavones influences the amount of glyceollin in plant tissue, although further studies are needed to determine the physiological significance of glycitein accumulation in this context. mdpi.com

Research has shown that elicitor treatments, such as inoculation with Aspergillus sojae or Aspergillus oryzae, can significantly increase the levels of glyceollins in soybean. mdpi.com While these studies primarily focus on the induction of glyceollins from daidzein, the simultaneous induction of glycitein derivatives under fungal inoculation suggests an interconnected response. oup.comresearchgate.net

Studies investigating the biochemical response of soybean roots to fungal infection have shown that inoculation induces the phenylpropanoid pathway to synthesize isoflavones, including daidzein and its conjugates, as well as the phytoalexin glyceollin. researchgate.net While a clear correlation between daidzein levels and glyceollin levels in root tissues has not always been found, isoflavone levels generally increased in inoculated roots of partially resistant lines. researchgate.net

The accumulation of glyceollin I, a major glyceollin isomer, has been shown to increase in a time-dependent manner in fungal-inoculated soybean seedlings. researchgate.net Simultaneously, glycitein accumulation was also induced by fungal inoculation, and the levels of two this compound derivatives increased. researchgate.net

The production of glyceollins is contingent upon external stress factors. frontiersin.orgnih.gov While daidzein is the direct precursor for glyceollidin I, which is then converted to glyceollin I, the observed co-induction of glycitein and glyceollin under stress conditions highlights the complex interplay within the isoflavonoid metabolic network in response to environmental challenges. mdpi.comsdstate.edu

Glycitin in Plant Physiology and Defense Mechanisms

Role as a Native Plant Metabolite

Glycitin (B1671906) is a naturally occurring plant metabolite, specifically a glycosylated form of the isoflavone (B191592) glycitein (B1671905) (glycitein 7-O-glucoside). wikipedia.orgscientificlabs.ie It is synthesized in plants through the phenylpropanoid pathway, a key metabolic route for producing a wide array of secondary compounds. rsc.org While the exact enzymatic steps for the conversion into glycitein are not fully elucidated, it is known that newly synthesized glycitein is often stored in plant vacuoles as glycosylated, malonylated, and acetylated conjugates, with this compound being the glucoside form. rsc.org Isoflavones, including this compound, are primarily found in legumes and are recognized for their various biological functions in plant development and environmental interactions. frontiersin.orgresearchgate.net

Involvement in Stress Response and Phytoprotection

Isoflavonoids, such as this compound, are well-established for their pivotal roles in plant defense mechanisms against both biotic (e.g., pathogens, herbivores) and abiotic (e.g., drought, temperature extremes, UV radiation) stresses. nih.govfrontiersin.orgcreative-proteomics.com They act as protective agents by initiating biological activities that help plants cope with these challenges. nih.gov

Accumulation as an Early Defense Response Signal

The accumulation of isoflavones, including this compound, can be notably induced by biotic and abiotic elicitors. oup.com This rapid increase in isoflavonoid (B1168493) levels upon exposure to pathogens or stress conditions suggests their involvement as an early component of the plant's defense response. oup.comnih.gov In soybean seedlings inoculated with fungi, for instance, glycitein biosynthesis was observed to be induced, indicating a response to biotic stress. oup.com This inducible defense response allows plants to tailor their defense mechanisms to specific threats.

Distribution and Accumulation Patterns within Plant Organs

The distribution and accumulation patterns of this compound within plant organs can vary depending on the plant species, developmental stage, and environmental conditions. In soybeans, glycitein isoflavones accumulate in the hypocotyl (including the plumule, epicotyl, hypocotyl, and radicle) of seeds during specific developmental stages. researchgate.netmdpi.com Glycitein derivatives are reported to accumulate specifically in the hypocotyl under normal conditions. oup.com

Research indicates that glycitein isoflavone levels are typically low in cotyledons compared to hypocotyls during seed development. researchgate.netmdpi.com The accumulation pattern of glycitein isoflavones has been shown to correlate with the expression profile of specific genes, such as F6H4, suggesting the involvement of these genes in glycitein biosynthesis. mdpi.com

The accumulation of isoflavones, including this compound, can also be influenced by stress conditions and varies among different cultivars. oup.comacs.org Studies have analyzed the dynamic variation of isoflavone components, including this compound, during soybean seed development, identifying genes potentially involved in their accumulation. frontiersin.org The transport of isoflavonoids, including this compound, into the vacuole for storage is mediated by various transporters. frontiersin.org

While specific quantitative data tables on this compound distribution across various organs under different conditions were not consistently available across the search results, the general pattern indicates a notable presence in soybean seeds, particularly the hypocotyl, and inducible accumulation in response to stress.

Advanced Methodologies for Glycitin Analysis and Isolation

Extraction Techniques from Plant Matrices

The initial step in obtaining glycitin (B1671906) from plant sources involves extracting it from the complex plant matrix. The efficiency of this process is influenced by factors such as the extraction technique, the nature of the plant material, the solvent used, temperature, and extraction time. researchgate.netiipseries.org

Solvent-Based Extraction Approaches (e.g., Methanol (B129727), Ethanol (B145695), Acetonitrile)

Conventional solvent-based extraction methods are widely used for isolating bioactive compounds, including isoflavones like this compound, from plant materials. These techniques typically rely on the solubility of the target compound in a chosen solvent or mixture of solvents, often coupled with heat and/or mixing to enhance efficiency. iipseries.org Common solvents employed for isoflavone (B191592) extraction from soybeans include methanol, ethanol, acetonitrile (B52724), and acetone (B3395972), as well as their aqueous mixtures. nih.govacs.orgmdpi.comresearchgate.net The polarity of the solvent plays a crucial role in the extraction efficiency, particularly due to the hydroxyl groups present in this compound. nih.govacs.org

Research has shown that the choice of solvent significantly impacts the yield of isoflavones. For instance, studies comparing different solvents for isoflavone extraction from defatted soy flour found that aqueous acetonitrile yielded the maximum amount. researchgate.net Another study highlighted that 70% methanol is an efficient solvent for flavonoid extraction by maceration. mdpi.com The interaction between glycitein (B1671905) (the aglycone of this compound) and different solvents like methanol, ethanol, and acetone has been investigated using computational methods, revealing that hydrogen bonding plays a crucial role in stabilizing the glycitein-solvent complexes, thus driving the extraction process. nih.govacs.org

Enhanced Extraction Modalities (e.g., Ultrasound-Assisted Extraction, Mix-Stirring)

To improve the efficiency and reduce the time and solvent consumption associated with conventional methods, enhanced extraction techniques are frequently employed. Ultrasound-Assisted Extraction (UAE) is one such technique that has proven effective for extracting bioactive compounds, including isoflavones, from plant materials. iipseries.orgresearchgate.netdergipark.org.tr UAE utilizes ultrasound waves to create cavitation, which facilitates better penetration of the solvent into the plant cell matrix, leading to improved extraction yields. researchgate.netnih.gov

Studies comparing UAE and mix-stirring extraction for isoflavone derivatives, including this compound, from soybeans have demonstrated that ultrasound can enhance the extraction efficiency, although the effectiveness is dependent on the solvent used. researchgate.netdergipark.org.trnih.govjapsonline.com Optimization of parameters such as ultrasound power, extraction temperature, solvent-to-solid ratio, and extraction time is crucial for maximizing the yield with UAE. researchgate.netnih.gov For example, quantitative extraction of isoflavones from soybeans has been achieved with 50% ethanol at 60°C using UAE in 20 minutes. researchgate.netnih.gov The increase in isoflavone content with higher temperatures in UAE can be attributed to increased cavitation bubble formation and enhanced mass transfer rates, as well as higher solubility of isoflavones at elevated temperatures. nih.gov

Mix-stirring extraction is another method used, and its effectiveness for extracting isoflavone derivatives from soybean using different extraction times and solvents has also been demonstrated. researchgate.net

Chromatographic Separation and Purification Strategies

Following extraction, chromatographic techniques are essential for separating this compound from other co-extracted compounds and purifying it to the desired level.

High-Speed Counter-Current Chromatography (HSCCC) for Isoflavone Fractionation

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique valuable for the separation and purification of bioactive compounds from natural sources. researchgate.net Unlike traditional chromatography that uses a solid stationary phase, HSCCC employs two immiscible liquid phases, minimizing irreversible adsorption and allowing for high recovery rates. researchgate.net

HSCCC has been successfully applied to the separation of a range of isoflavones, including this compound, from crude soybean extracts. nih.govsci-hub.rucapes.gov.br The separation is achieved by carefully selecting a two-phase solvent system where the target compounds partition differently between the stationary and mobile phases. nih.govsci-hub.ru Studies have utilized multi-step elution with different solvent systems to effectively separate isoflavones with varying polarities. nih.govsci-hub.ru For instance, a study separating isoflavones from crude soybean extract used three different solvent systems to resolve less polar and more polar isoflavones, including the separation of genistin (B1671436) and this compound which were only partially resolved in one system. nih.govsci-hub.ru HSCCC offers advantages such as high recovery and the ability to handle relatively large sample sizes. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the analysis, separation, identification, and quantification of various analytes, including isoflavones like this compound. mdpi.comsciforum.net HPLC is particularly valuable for assessing the purity of isolated this compound and quantifying its presence in complex samples. nih.govsci-hub.ruingentaconnect.com

HPLC systems coupled with various detectors, such as UV-Vis or Photo Diode Array (PDA) detectors, are commonly employed for isoflavone analysis. gigvvy.comresearchgate.net The separation is typically performed on reversed-phase columns using gradient elution with mobile phases consisting of water and organic solvents like acetonitrile or methanol, often with the addition of an acid modifier such as phosphoric acid or formic acid to improve peak shape and separation. sciforum.netingentaconnect.com

HPLC analysis is routinely used to determine the purity of isoflavones isolated by techniques like HSCCC, with studies reporting purities of 98-99% for isolated components. nih.govsci-hub.ru Validated HPLC methods have been developed for the quantitative determination of this compound and other isoflavones in soy products and dietary supplements, demonstrating good linearity, recovery, and reproducibility. ingentaconnect.comresearchgate.net

Spectroscopic and Spectrometric Elucidation Techniques

Spectroscopic and spectrometric techniques are indispensable for the identification and structural elucidation of this compound. These methods provide detailed information about the molecular structure and can confirm the identity of the isolated compound.

Techniques such as UV-Vis spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly applied in the analysis of isoflavones. mdpi.comresearchgate.netnih.gov UV-Vis spectroscopy can provide characteristic spectral patterns that aid in the identification of isoflavone derivatives. researchgate.net While this compound and genistein (B1671435) derivatives have similar maximum absorption peaks, subtle differences in secondary absorption peaks can be used for differentiation. researchgate.net

Mass Spectrometry, particularly when coupled with chromatography (e.g., LC-MS or LC-MS/MS), is a powerful tool for the identification and quantification of isoflavones due to its sensitivity and ability to provide molecular weight information and fragmentation patterns. nih.govsci-hub.rumdpi.comgigvvy.comnih.gov Electrospray Ionization (ESI) is frequently used as an ionization technique for LC-MS analysis of soy isoflavones. gigvvy.comnih.gov Tandem MS (MS/MS) provides more specific fragmentation data, enhancing the reliability of identification. mdpi.comgigvvy.com LC-MS has been used to identify the structures of isolated isoflavones, including this compound. nih.govsci-hub.ru

NMR spectroscopy, including ¹H-NMR and ¹³C-NMR, provides detailed structural information about the arrangement of atoms within the this compound molecule. nih.gov The NMR spectra of glycitein (the aglycone of this compound) show distinct differences compared to other soy isoflavone aglycones like daidzein (B1669772) and genistein, primarily due to the presence of the methoxy (B1213986) group in glycitein. nih.gov

Mass Spectrometry (MS) for Structural Identification and Proteomics

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and structural characteristics of this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), LC-Atmospheric Pressure Chemical Ionisation-Mass Spectrometry (LC-APCI-MS), and LC-Particle Beam/Electron Ionization-Mass Spectrometry (LC-PB/EI-MS) have been applied to the analysis of isoflavones, including this compound, in various samples. mdpi.comresearchgate.netnih.govnih.gov MS provides fragmentation patterns that are characteristic of the compound, aiding in its unambiguous identification and structural confirmation. researchgate.netnih.govresearchgate.net

Beyond basic structural identification, native MS has demonstrated utility in investigating the structural dynamics of non-covalent interactions, such as protein-ligand binding. mdpi.com Electrospray Ionization-Mass Spectrometry (ESI-MS) has been used to study the competitive binding of this compound with control compounds to Cu₂SOD1 (Superoxide Dismutase 1), providing insights into the interactions between this compound and this protein and suggesting that this compound may not share identical binding sites with certain other ligands. mdpi.com Such studies, while not full-scale proteomics, highlight the application of MS in understanding the molecular interactions of this compound with biological targets, which can have implications for its biological roles. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation and confirmation of this compound. Both one-dimensional (¹H-NMR and ¹³C-NMR) and two-dimensional (2D NMR) techniques, including Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Single Quantum Coherence (HSQC), and Correlation Spectroscopy (COSY), are routinely used. researchgate.netglycoscience.rursc.orgvt.edunih.gov

NMR spectroscopy provides detailed information about the hydrogen and carbon atoms within the this compound molecule, their chemical environments, and their connectivity. This allows for the assignment of specific signals to individual atoms, confirming the presence and position of functional groups, the sugar moiety (glucoside), and the isoflavone aglycone (Glycitein). researchgate.netrsc.orgvt.edunih.gov Comparative analysis of NMR spectral data with known standards or literature values is a standard practice for confirming the structure of isolated this compound. vt.edu The application of 2D NMR techniques, in particular, is crucial for establishing through-bond and through-space correlations, which are vital for piecing together the complete structure of complex molecules like this compound and its glycosidic linkage. researchgate.netrsc.orgnih.gov

Quantitative Determination Methods for this compound Content

Accurate quantification of this compound is essential for various applications, including nutritional analysis of soy products, quality control of dietary supplements, and pharmacokinetic studies. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary techniques employed for this purpose.

HPLC and UHPLC, often coupled with Ultraviolet (UV) or Diode Array Detection (DAD), are widely used for the quantitative analysis of this compound alongside other isoflavones in diverse matrices such as soybeans, soy extracts, dietary supplements, and biological fluids like plasma and urine. mdpi.comingentaconnect.comoup.comnih.govnih.govnih.govlcms.czthieme-connect.comresearchgate.netnih.govugm.ac.idnih.govlcms.czwaters.comwaters.com These methods typically involve reversed-phase columns (e.g., C18) and gradient or isocratic elution with mobile phases consisting of water and organic solvents (e.g., acetonitrile or methanol), often with acidic modifiers. ingentaconnect.comlcms.cznih.govugm.ac.idlcms.cz

Sample preparation methods, including extraction and sometimes acid hydrolysis to convert this compound to its aglycone, Glycitein, are often employed depending on the sample matrix and the target analytes (glycosides vs. aglycones). ingentaconnect.comnih.govthieme-connect.com Quantification is commonly achieved using external calibration curves or internal standardization with compounds like 4'-hydroxyflavanone (B191497) or apigenin. nih.govingentaconnect.comlcms.cz

Method validation is crucial for ensuring the reliability of quantitative results. Parameters such as linearity, precision (intra-day and inter-day), accuracy (recovery), Limit of Detection (LOD), and Limit of Quantification (LOQ) are determined. For instance, a validated HPTLC method for simultaneous quantification of glycosidic isoflavones, including this compound, in soybean reported satisfactory LOD, LOQ, recovery, and precision values. oup.com Similarly, validated HPLC and UHPLC methods have demonstrated good linearity, precision, and accuracy for this compound analysis in various matrices. nih.govnih.govnih.gov

UHPLC offers advantages over traditional HPLC in terms of speed and efficiency, significantly reducing analysis times while maintaining or improving separation resolution. lcms.czwaters.comwaters.com For example, UHPLC methods have reduced the analysis time for isoflavones, including this compound, from over 70 minutes to under 20 minutes. lcms.czwaters.comwaters.com

Data from quantitative studies can provide valuable information on the concentration of this compound in different sources. For example, one study reported the content of this compound in a specific soybean variety (Kh-09 bragg) as 109.4 mg/g. oup.com

Here is an example of quantitative data for isoflavones, including this compound, in a soybean variety:

| Isoflavone | Concentration (mg/g) oup.com |

| Daidzin (B1669773) | 278 |

| Genistin | 597.5 |

| This compound | 109.4 |

Another study using HPLC reported the content of Glycitein (the aglycone of this compound, often measured after hydrolysis) in soy milk samples, with a quantitative estimation of 2.853 µg/mL. ugm.ac.id

| Isoflavone Aglycone | Concentration (µg/mL) in Soy Milk ugm.ac.id |

| Genistein | 6.372 |

| Daidzein | 6.273 |

| Glycitein | 2.853 |

These quantitative methods are vital for research into the prevalence of this compound in food sources and its levels in biological samples following consumption.

Molecular Mechanisms of Glycitin Action in Biological Systems in Vitro and Cellular Studies

Modulation of Cellular Signaling Cascades

Vascular Endothelial Growth Factor Receptor (VEGFR) Pathway Involvement in Prostate Epithelial Cells

Glycitin (B1671906) has been shown to influence the vascular endothelial growth factor receptor (VEGFR) signaling pathway in non-tumorigenic prostate epithelial cells (RWPE-1). Studies indicate that glycitein (B1671905), the aglycone of this compound, can activate extracellular signal-regulated kinase (ERK1/2) activity in these cells. nih.govrsc.org This activation is rapid and sustained. nih.gov

Glycitein-induced ERK1/2 activation is, in part, dependent on the tyrosine kinase activity associated with VEGFR. nih.govosu.edu Both VEGFR1 and VEGFR2 have been confirmed to be present in RWPE-1 cells. nih.govosu.edu The ability of isoflavones like glycitein to modulate the ERK1/2 signaling cascade via VEGFR signaling in the prostate may contribute to the potential anti-cancer activity of soy. nih.govosu.edu Glycitein was found to induce and sustain ERK1/2 activity to a greater extent than other soy isoflavones such as genistein (B1671435), daidzein (B1669772), or equol (B1671563) in non-tumorigenic prostate epithelial cells. rsc.org This activation was not observed in cancerous prostate (PC-3) cells. rsc.org Glycitein has also been shown to suppress the proliferation of non-tumorigenic RWPE-1 cells through the activation of the VEGF receptor. rsc.org

Receptor-Mediated Interactions

Estrogen Receptor (ER) Binding and Differential Activity (ERα and ERβ)

Soy isoflavones, including glycitein (the aglycone of this compound), are known to act as pharmacological estrogens both in vitro and in vivo via estrogen receptors (ERs). oup.com There are two main subtypes of ERs, ERα and ERβ, which differ in tissue distribution and affinity for various ligands. oup.commdpi.com

While the provided search results primarily discuss the binding affinity of genistein to ER subtypes, noting its substantially higher affinity for ERβ compared to ERα (about 20-30 times higher), they also mention that soy isoflavones, including glycitein, can induce the transcriptional activity of ERβ more than ERα. oup.comnih.gov The combination of genistein, daidzein, and glycitein is reported to increase the selectivity for ERβ binding. nih.gov The distribution of ERα and ERβ varies across different tissues, with prostate tissue having greater amounts of ERβ. mdpi.comnih.gov

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Ligand Activity

Isoflavones, including this compound and its aglycone glycitein, have been investigated for their ability to activate peroxisome proliferator-activated receptors (PPARs). researchgate.netmdpi.com PPARs are ligand-activated nuclear receptors that play key roles in lipid metabolism and other cellular processes. mdpi.comabcam.comunibas.it PPARα is predominantly expressed in tissues such as the liver, kidney, heart, muscle, and small intestine. mdpi.comabcam.comunibas.it

Studies using methanolic fractions of soybean seeds, which contain this compound and glycitein among other isoflavones, have shown induction of the transcriptional activity of PPARα in human promonocytic U-937 cells. researchgate.net This activation was dose-dependent and, at certain concentrations, comparable to that achieved with the positive control bezafibrate. researchgate.net While these studies used a mixture of isoflavones, the presence and quantification of this compound and glycitein in the active fractions suggest their potential contribution to PPARα ligand activity. researchgate.net

Enzymatic Activity Modulation

Inhibition of Specific Enzymes (e.g., Xanthine (B1682287) Oxidase)

Glycitein, the aglycone of this compound, has demonstrated inhibitory activity against xanthine oxidase (XO). brieflands.comnih.gov Xanthine oxidase is an enzyme involved in the metabolism of purines, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. brieflands.comresearchgate.net Inhibition of XO is a therapeutic target for conditions like gout, which are associated with elevated uric acid levels. brieflands.comresearchgate.netresearchgate.net

In in vitro studies, glycitein has shown xanthine oxidase inhibitory activity. brieflands.comnih.gov The IC50 value for glycitein's inhibition of xanthine oxidase was reported to be 12 ± 0.86 μg/mL, which was lower than that of the standard inhibitor allopurinol (B61711) (24 ± 0.28 μg/mL) in one study. brieflands.comnih.gov Enzyme kinetic studies have suggested that glycitein exhibits a competitive type of enzyme inhibition against xanthine oxidase. brieflands.com Another study reported an IC50 value of 56.22 μg/mL for glycitein-7-O-glucoside (this compound) against xanthine oxidase, indicating irreversible inhibition. nih.gov

Here is a data table summarizing the xanthine oxidase inhibitory activity:

| Compound | IC50 (μg/mL) | Type of Inhibition | Source |

| Glycitein | 12 ± 0.86 | Competitive | brieflands.comnih.gov |

| Glycitein-7-O-glucoside | 56.22 | Irreversible | nih.gov |

| Allopurinol | 24 ± 0.28 | Standard | brieflands.comnih.gov |

Interaction with Cytochrome P450 (CYP) Isoforms (e.g., CYP1A2, CYP3A4, CYP2C9)

The interaction of isoflavonoids, including glycitein and this compound, with cytochrome P450 (CYP) enzymes has been systematically studied. researchgate.nettandfonline.comnih.gov CYP enzymes are a superfamily of enzymes that play a crucial role in the metabolism of drugs and other xenobiotics. researchgate.netresearchgate.net

Inhibition studies using human liver microsomes have investigated the effects of various isoflavonoids on the activity of several CYP isoforms, including CYP1A2, CYP3A4, and CYP2C9. researchgate.nettandfonline.comnih.gov While genistein and daidzein were found to be the most potent inhibitors of CYP2C9 and CYP3A4, inhibiting them noncompetitively, glycitein and this compound were also included in these systematic studies. researchgate.nettandfonline.comnih.gov The studies aimed to assess the potential for drug interactions. researchgate.netnih.gov Although the specific inhibition constants (Ki values) for this compound against these particular isoforms (CYP1A2, CYP3A4, CYP2C9) are not explicitly detailed for this compound alone in the provided snippets, the inclusion of this compound in these comprehensive studies indicates its relevance in the context of isoflavonoid (B1168493) interactions with drug-metabolizing enzymes. researchgate.nettandfonline.comnih.gov The general findings suggest that while some isoflavones can inhibit CYP enzymes, the clinical significance of these interactions at typical plasma levels might be limited. researchgate.nettandfonline.com

Glucuronidation by UGT Isoforms (e.g., UGT1A1, UGT1A8, UGT1A9, UGT1A10)

Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major metabolic pathway for isoflavones like this compound in humans. Studies utilizing expressed human UGT isoforms and human intestinal and liver microsomes have characterized the isoform-specific glucuronidation of this compound. These studies indicate that this compound is rapidly metabolized by specific UGT isoforms, notably UGT1A1, UGT1A8, UGT1A9, and UGT1A10. nih.govcapes.gov.bracs.orgnih.gov

Research has shown that among several isoflavones tested, glycitein (the aglycone of this compound) was usually metabolized the fastest by these key UGT isoforms. nih.govcapes.gov.bracs.orgnih.gov The rates of glucuronidation can vary depending on the specific UGT isoform and the substrate concentration. For instance, at a substrate concentration of 2.5 µM, the glucuronidation rate of glycitein by UGT1A1 was reported as 5.15 ± 0.35 nmol per min per mg of protein, which was faster compared to other isoflavones like biochanin A, formononetin, genistein, daidzein, and prunetin (B192199) at the same concentration. nih.gov

Studies have also demonstrated that UGT1A1, UGT1A8, UGT1A9, and UGT1A10 are the four most important isoforms for isoflavone (B191592) glucuronidation at various concentrations. nih.govacs.orgnih.gov The glucuronidation patterns are concentration-dependent and can be predictive of the metabolism of isoflavones in liver microsomes. nih.govcapes.gov.bracs.orgnih.gov

Cellular Processes and Differentiation Studies

This compound exhibits a range of effects on various cellular processes and differentiation pathways in in vitro settings.

Osteoblast Differentiation and Proliferation Enhancement in BMSCs

Investigations into the effects of this compound on bone marrow stem cells (BMSCs) have shown its potential to enhance osteoblast differentiation and promote cell proliferation. Studies have demonstrated that this compound treatment increases the proliferation of BMSCs in a dose-dependent manner. nih.govresearchgate.net For example, statistically significant increases in BMSC proliferation were observed after treatment with 1 µM and 5 µM this compound. nih.gov

Furthermore, this compound has been shown to induce osteoblast formation from BMSCs. nih.govmedchemexpress.com This is accompanied by the activation of gene expression for markers of osteoblast differentiation, such as Collagen type I (Col I) and Alkaline Phosphatase (ALP). nih.govresearchgate.netmedchemexpress.com The mechanism may involve the regulation of signaling pathways like TGF-β and AKT. nih.govmedchemexpress.comnih.gov While one study indicated that this compound suppressed the protein expression of TGF-β and AKT in BMSCs, suggesting a complex regulatory role nih.gov, another study indicated that this compound dramatically increased the expression of TGF-β, implying context-dependent effects or different experimental models researchgate.net. This compound has also been reported to increase the expression of osteogenesis-related genes like Runx2 and osteocalcin (B1147995) (OC) mRNA in BMSCs. researchgate.net

| This compound Concentration (µM) | BMSC Proliferation (% of Control) | Statistical Significance |

|---|---|---|

| 0.01 | - | Not specified |

| 0.5 | - | Not specified |

| 1 | Increased | P=0.0023 nih.gov |

| 5 | Increased | P=0.0004 nih.gov |

| 10 | Increased | Not specified nih.govmedchemexpress.com |

| 20 | Increased | Significant at 3-5 days researchgate.net |

Osteoclast Generation Inhibition and Apoptosis Induction

In addition to its effects on osteoblasts, glycitein, the aglycone of this compound, has been studied for its impact on osteoclasts, the cells responsible for bone resorption. Research indicates that glycitein can decrease the generation of murine osteoclasts in vitro. nih.govresearchgate.netncats.iomedkoo.com This inhibitory effect on osteoclast generation has been observed to be biphasic and dose-dependent, with significant inhibition reported at concentrations such as 10 nM. nih.govresearchgate.netncats.io

Furthermore, glycitein has been shown to increase apoptosis in osteoclasts. nih.govresearchgate.netncats.io Studies measuring caspase 3/7 activity, a marker of apoptosis, have demonstrated an increase in activity upon glycitein treatment. nih.govresearchgate.netncats.io For instance, a 15% increase in caspase 3/7 activity was observed at a concentration of 10 nM glycitein. nih.govresearchgate.netncats.io The effects of glycitein on osteoclast generation and apoptosis have been noted to be similar in extent to those of genistein, another well-studied phytoestrogen. nih.govresearchgate.net

Glycitein may also influence osteoclast activity indirectly by affecting osteoblasts. At a concentration of 10 nM, glycitein significantly decreased the expression of Interleukin-6 (IL-6) and Receptor Activator of NFκB Ligand (RANKL) in osteoblasts, while not significantly altering the mRNA levels of osteoprotegerin (OPG). nih.govresearchgate.netncats.io RANKL and OPG are key regulators of osteoclast differentiation and activity.

| Glycitein Concentration (nM) | Effect on Osteoclast Generation | Effect on Caspase 3/7 Activity | Effect on Osteoblast Gene Expression (10 nM) |

|---|---|---|---|

| 0.01 - 100 | Inhibited (biphasic) nih.govresearchgate.netncats.io | Increased nih.govresearchgate.netncats.io | - |

| 10 | -70% inhibition (p < 0.01) nih.govresearchgate.netncats.io | +15% increase (p < 0.001) nih.govresearchgate.netncats.io | Decreased IL-6 (-53%, p < 0.05), Decreased RANKL (-64%, p < 0.05), No change in OPG mRNA levels nih.govresearchgate.netncats.io |

Modulation of Adipogenic Differentiation in Mesenchymal Stem Cells

This compound, along with other isoflavones like daidzin (B1669773) and genistin (B1671436), has been investigated for its ability to modulate adipogenic differentiation in mesenchymal stem cells (MSCs). Studies suggest that these isoflavones may influence the differentiation of MSCs, potentially promoting a shift towards osteogenesis and away from adipogenesis. nih.govfrontiersin.org

Research using primary mouse bone MSCs has indicated that this compound, at various concentrations (e.g., 1x10⁻⁸, 1x10⁻⁶, and 1x10⁻⁵ mol/L), inhibited the adipogenesis of these cells. nih.gov This suggests a role for this compound in regulating the balance between osteogenic and adipogenic lineages in MSCs. nih.govfrontiersin.org

Induction of DNA Repair Enzymes

While research specifically detailing the direct induction of DNA repair enzymes by this compound is less extensive in the provided search results, related information on glycitein, its aglycone, suggests potential mechanisms. Glycitein has been indicated to suppress oxidative DNA damage. rsc.org One proposed mechanism involves binding to Estrogen Receptor alpha (ERα), which can enhance aberrant base removal through interaction with proteins involved in DNA repair. rsc.org Although glycitein's free radical scavenging capability may be lower than other isoflavones, it has been shown to inhibit hydrogen peroxide-induced apoptosis and copper-induced LDL oxidation, suggesting other antioxidant defense mechanisms might be involved, potentially including the induction of antioxidant defense genes through Nrf2 activation. medkoo.comrsc.orgfrontiersin.org Further direct studies on this compound's impact on specific DNA repair enzymes are needed to fully elucidate this aspect of its activity.

Cell Cycle Arrest (e.g., G0/G1 phase) and Apoptosis Induction in Cancer Cell Lines

This compound has demonstrated anticancer effects in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. Studies have shown that this compound can significantly inhibit the proliferation of cancer cells, such as human lung cancer A549 cells. ajol.inforesearchgate.net This antiproliferative effect is mediated, in part, by the induction of cell cycle arrest. ajol.inforesearchgate.netresearchgate.netnih.govmedchemexpress.com

Specifically, this compound has been shown to induce cell cycle arrest at the G0/G1 phase in cancer cells. ajol.inforesearchgate.netresearchgate.netnih.govmedchemexpress.com This arrest prevents cells from progressing through the cell cycle, thereby inhibiting their proliferation. The proportion of cells in the G0/G1 phase increases after this compound treatment compared to other cell cycle phases. ajol.inforesearchgate.net

In addition to cell cycle arrest, this compound induces apoptosis in cancer cells. ajol.inforesearchgate.netresearchgate.netnih.govmedchemexpress.com Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. This compound treatment has been shown to stimulate apoptosis in cancer cell lines. ajol.inforesearchgate.net This can involve the distortion of normal cellular morphology, including membrane damage and nuclear fragmentation. ajol.inforesearchgate.net

The mechanisms underlying this compound-induced cell cycle arrest and apoptosis can involve the modulation of various signaling pathways. For instance, in human lung cancer cells, this compound has been shown to down-regulate the expression of proteins associated with the PI3K/AKT signaling pathway. ajol.inforesearchgate.net Inhibition of this pathway is often linked to reduced cell proliferation and increased apoptosis. In human gastric cancer cells, glycitein (the aglycone) has been shown to induce apoptosis and G0/G1 arrest through ROS-dependent activation of the MAPK pathway and inhibition of the STAT3/NF-κB signaling pathways. researchgate.netnih.gov

| Cancer Cell Line | Effect on Proliferation | Effect on Cell Cycle | Effect on Apoptosis | Involved Signaling Pathways |

|---|---|---|---|---|

| Human Lung Cancer (A549) | Inhibited ajol.inforesearchgate.net | G0/G1 arrest ajol.inforesearchgate.net | Induced ajol.inforesearchgate.net | Down-regulation of PI3K/AKT ajol.inforesearchgate.net |

| Human Gastric Cancer (AGS) (Glycitein) | Cytotoxic researchgate.netnih.gov | G0/G1 arrest researchgate.netnih.gov | Induced (ROS-dependent) researchgate.netnih.gov | Activation of MAPK, Inhibition of STAT3/NF-κB researchgate.netnih.gov |

Inhibition of Cancer Cell Migration and Invasion (e.g., Glioma, Lung Cancer)

This compound, an isoflavone found in soybeans, and its aglycone metabolite, glycitein, have demonstrated inhibitory effects on the migration and invasion of various cancer cell types, including glioma and lung cancer cells, through distinct molecular mechanisms observed in in vitro and cellular studies.

Research into the effects of this compound on human lung cancer cells, specifically the A549 cell line, has shown that this compound significantly suppresses both cell migration and invasion. researchgate.netajol.info This anti-migratory and anti-invasive activity is closely associated with the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. researchgate.netajol.info Western blotting analysis revealed that this compound down-regulated the expression of proteins involved in this pathway in A549 cells. researchgate.netajol.info The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, migration, and invasion in numerous cancers, making its inhibition a key mechanism for the observed effects of this compound in lung cancer cells. researchgate.netajol.info

In the context of glioma, the bacterial metabolite of this compound, glycitein, has been shown to inhibit the invasion of glioma cells, such as the U87MG human astroglioma cell line. researchgate.netresearchgate.netnih.gov Studies have indicated that glycitein achieves this effect by down-regulating the expression of Matrix Metalloproteinase-3 (MMP-3) and Matrix Metalloproteinase-9 (MMP-9) at the promoter, mRNA, and protein levels. nih.gov MMPs are a family of enzymes that play a crucial role in the degradation of the extracellular matrix (ECM), a process essential for cancer cell invasion and metastasis. nih.gov

Further mechanistic investigations into glycitein's action in glioma cells have revealed that it inhibits the DNA binding and transcriptional activities of key transcription factors, Nuclear Factor-kappa B (NF-κB) and Activating Protein-1 (AP-1). nih.gov These transcription factors are known to be important regulators of MMP-3 and MMP-9 gene expression. nih.gov Additionally, glycitein has been found to suppress the phosphorylation of three types of Mitogen-Activated Protein Kinases (MAPKs) in glioma cells. nih.gov MAPKs are upstream signaling molecules that influence the expression of MMP genes and the activities of NF-κB and AP-1, suggesting that glycitein targets this signaling cascade to reduce MMP expression and subsequently inhibit glioma cell invasion. nih.gov These findings collectively highlight the potential of glycitein, derived from this compound, in exerting protective effects against human glioma by targeting critical pathways involved in invasiveness. researchgate.net

The following table summarizes key findings on the inhibition of cancer cell migration and invasion by this compound and its metabolite glycitein:

| Compound | Cancer Cell Type | Effect on Migration | Effect on Invasion | Involved Molecular Mechanism(s) | Reference |

| This compound | Lung Cancer (A549) | Suppressed | Suppressed | Inhibition of PI3K/AKT signaling pathway | researchgate.netajol.info |

| Glycitein | Glioma (U87MG) | Not explicitly detailed for migration, but invasion inhibited | Inhibited | Down-regulation of MMP-3 and MMP-9 expression; Inhibition of NF-κB and AP-1 transcriptional activity; Suppression of MAPK phosphorylation | researchgate.netresearchgate.netnih.gov |

Structure Activity Relationship Sar Studies of Glycitin and Its Derivatives

Impact of Functional Group Modifications on Biological Activities

Modifications to the functional groups on the glycitin (B1671906) scaffold can significantly influence its biological activities, including antioxidant capacity and free radical scavenging.

Effect of Methylation on Antioxidant Capacity

This compound is an O-methylated isoflavone (B191592), containing a methoxy (B1213986) group at the 6-position of the A ring. The presence and position of methyl groups on flavonoid structures can impact their antioxidant potential. While the provided search results discuss the antioxidant activity of isoflavones in general and the effect of hydroxylation, specific detailed research findings solely focused on the effect of methylation of this compound itself on its antioxidant capacity were not prominently found. However, glycitein (B1671905), the aglycone of this compound, is an O-methylated isoflavone, and its metabolism involves demethoxylation researchgate.net. The antioxidant activity of flavonoids is strongly linked to the presence and position of hydroxyl groups, particularly on the B-ring worldscientific.comfoodengprog.org. The methylation of a hydroxyl group would generally reduce its ability to donate a hydrogen atom, a key mechanism in free radical scavenging worldscientific.com. Therefore, it can be inferred that methylation at certain positions might decrease antioxidant capacity compared to the corresponding hydroxylated structure.

Influence of Hydroxylation Patterns on Free Radical Scavenging

Hydroxylation, particularly the introduction of hydroxyl groups at specific positions, has a significant impact on the free radical scavenging activity of isoflavones. The presence of ortho-dihydroxyl groups on the benzene (B151609) ring of flavonoid structures is known to play a crucial role in their antioxidant activities nih.gov.

Research has shown that the enzymatic hydroxylation of this compound can lead to derivatives with significantly enhanced antioxidant activity. For instance, 3′-hydroxythis compound, a hydroxylated derivative of this compound, demonstrated over 100-fold higher 1,1-diphenyl-2-picrylhydrazine (B155456) (DPPH) free-radical scavenging activity compared to the original this compound nih.gov. The IC50 value for 3′-hydroxythis compound was 134.7 ± 8.7 μM, while this compound's IC50 was significantly higher (> 8 mM) nih.gov. This highlights the critical influence of hydroxylation patterns on the free radical scavenging capacity of this compound derivatives.

The enhanced activity of 3′-hydroxythis compound is attributed to the introduction of a hydroxyl group on the B-ring, which can participate in free radical scavenging mechanisms nih.gov. This finding supports the general understanding that the B-ring hydroxylation pattern is a major determinant of flavonoid antioxidant activity worldscientific.comfoodengprog.org.

Here is a table summarizing the DPPH radical scavenging activity:

| Compound | IC50 (μM) | Relative Activity (vs. This compound) |

| This compound | >> 8000 | 1x |

| 3′-Hydroxythis compound | 134.7 ± 8.7 | > 100x |

| Ascorbic Acid | 111.0 ± 5.6 | - |

Conformational Aspects and Receptor Binding Affinity

The conformational flexibility of isoflavones, including this compound and its aglycone glycitein, plays a role in their interaction with biological targets such as receptors. The structure of glycitein, for example, contains phenyl rings (I and III) and a heterocyclic ring (II), with functional groups like methoxy, hydroxyl, and carbonyl acs.org. Conformational analysis of glycitein has shown the existence of different conformers, with the orientation of hydroxyl and methoxy groups influencing their stability acs.orgnih.gov. Intramolecular hydrogen bonds can also stabilize certain conformers acs.orgnih.gov.

Molecular docking studies provide insights into the potential binding modes and affinities of compounds with target proteins. For instance, molecular docking has been used to study the interaction of soy isoflavones, including glycitein, with proteins like MCT8 nih.gov. These studies predict the orientation of the ligand within the binding site and estimate the binding affinity nih.gov. Molecular docking studies involving this compound have also been conducted to investigate its interaction with proteins like SOD1, suggesting that this compound can bind to specific sites and influence protein stability mdpi.com. The predicted binding site of this compound in ApoSOD1 and Cu2SOD1 involves interactions with specific residues, and the calculated binding energies provide an estimate of the binding affinity mdpi.com.

Here is a table showing the relative binding affinities of some isoflavones to estrogen receptors compared to genistein (B1671435):

| Isoflavone | ER-α Binding Affinity (Relative to Genistein) | ER-β Binding Affinity (Relative to Genistein) |

| Genistein | 1.00 | 1.00 |

| Daidzein (B1669772) | 0.27 | 0.03 |

| Glycitein | 0.15 | 0.03 |

| Biochanin A | 0.16 | 0.01 |

| Formononetin | 0.03 | 0.02 |

Note: Data sourced from a study comparing binding affinities relative to genistein scirp.org.

Computational Approaches in SAR Analysis (e.g., Density Functional Theory, Molecular Docking)

Computational approaches, such as Density Functional Theory (DFT) and molecular docking, are valuable tools in SAR analysis of this compound and its derivatives. These methods allow for the investigation of molecular properties, reactivity, stability, and interactions with biological targets at an atomic level researchgate.netfrontiersin.org.

DFT calculations can be used to determine the electronic structure of isoflavones, providing insights into their chemical reactivity and stability acs.orgresearchgate.net. This includes analyzing molecular electrostatic potential maps to identify potential sites for interaction . Conformational analysis using DFT can help understand the preferred three-dimensional structures of this compound and its derivatives, which is crucial for predicting their binding to receptors acs.orgnih.gov.

Molecular docking is widely used to predict the binding modes and affinities of small molecules, like this compound, to target proteins nih.govfrontiersin.org. This method helps to identify potential inhibitory sites and understand the molecular interactions driving the binding event . Studies have utilized molecular docking to evaluate the binding affinity of glycitein to proteins such as MCT8 and SARS-CoV-2 main protease nih.govnih.gov. The results of molecular docking studies provide estimated binding energies, which can be used to rank compounds based on their predicted affinity for a target nih.govfrontiersin.org.

For example, molecular docking studies have explored the interaction of glycitein with MCT8 protein, showing the binding site residues and types of contacts formed nih.gov. Similarly, docking studies with SOD1 have predicted the binding site of this compound and the hydrogen bonds involved in the interaction mdpi.com. These computational methods complement experimental studies by providing a theoretical basis for observed biological activities and guiding the design of new derivatives with improved properties.

Computational studies often involve optimizing the structures of compounds using DFT before performing molecular docking to ensure accurate representation of their low-energy conformations mdpi.com. The combination of DFT and molecular docking provides a powerful approach for understanding the SAR of this compound and its derivatives, facilitating the prediction of their biological activities and the identification of promising lead compounds .

Q & A

Q. What ethical and reporting standards apply to preclinical this compound studies?

- Answer : Adhere to ARRIVE guidelines for in vivo studies, including randomization, blinding, and power analysis. Disclose conflicts of interest and data availability statements (e.g., raw data upon request) per journal standards like the Beilstein Journal of Organic Chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.